1-methyl-1H-1,2,3-benzotriazole-5-sulfonamide
Description
1-Methyl-1H-1,2,3-benzotriazole-5-sulfonamide (CAS: 1955557-78-4) is a heterocyclic compound featuring a benzotriazole core substituted with a methyl group at the 1-position and a sulfonamide group at the 5-position. Its molecular formula is C₇H₈N₄O₂S, with a molecular weight of 212.23 g/mol .
Properties
IUPAC Name |
1-methylbenzotriazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2S/c1-11-7-3-2-5(14(8,12)13)4-6(7)9-10-11/h2-4H,1H3,(H2,8,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDETZGLFWGCAPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-1H-1,2,3-benzotriazole-5-sulfonamide typically involves the following steps:
Diazotization and Cyclization: The starting material, 1-methyl-1H-1,2,3-benzotriazole, undergoes diazotization followed by cyclization in the presence of acetic acid to form the desired sulfonamide derivative.
Industrial Production: Industrial production methods may involve the use of methyl ortho-phenylenediamine and ethylhexyl nitrite as raw materials, with ethylhexanol as the solvent.
Chemical Reactions Analysis
1-Methyl-1H-1,2,3-benzotriazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The benzotriazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require acidic or basic catalysts.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and substituted benzotriazole derivatives.
Scientific Research Applications
1-Methyl-1H-1,2,3-benzotriazole-5-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the formulation of corrosion inhibitors, particularly for copper and brass, and in the production of deicing and anti-icing fluids for aircraft
Mechanism of Action
The mechanism of action of 1-methyl-1H-1,2,3-benzotriazole-5-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to metal surfaces, forming a protective layer that prevents corrosion. In biological systems, it may interact with enzymes and receptors, modulating their activity.
Pathways Involved: The pathways involved in its action include inhibition of oxidative processes and modulation of signal transduction pathways in cells.
Comparison with Similar Compounds
Structural Analogues and Key Functional Groups
The following table compares 1-methyl-1H-1,2,3-benzotriazole-5-sulfonamide with structurally related compounds:
Biological Activity
1-Methyl-1H-1,2,3-benzotriazole-5-sulfonamide is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological activity, including antibacterial, antifungal, and anticancer properties, supported by various case studies and research findings.
Chemical Structure and Properties
The compound has a molecular formula of C₇H₈N₄O₂S and features a benzotriazole ring structure that contributes to its reactivity and biological interactions. The sulfonamide group enhances its solubility and interaction with biological targets.
Antibacterial Activity
Research indicates that benzotriazole derivatives exhibit significant antibacterial properties. A study demonstrated that various benzotriazole compounds showed activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant strains. For instance:
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 5-Halogenomethylsulfonyl-benzotriazoles | 12.5–25 | MRSA |
| N-benzenesulfonylbenzotriazole | 25 | Epimastigotes |
These results suggest that modifications in the benzotriazole structure can lead to enhanced antibacterial efficacy .
Antifungal Activity
Benzotriazole derivatives have also shown promising antifungal activity. In vitro studies reported minimum inhibitory concentrations (MICs) against Candida albicans ranging from 1.6 μg/mL to 25 μg/mL. The introduction of hydrophobic groups on the benzotriazole ring significantly increased antifungal potency .
Anticancer Activity
The anticancer potential of 1-methyl-1H-1,2,3-benzotriazole-5-sulfonamide has been evaluated against various cancer cell lines. Notably:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis |
| HeLa | 2.41 | Cell cycle arrest |
These studies indicate that the compound can induce apoptosis in cancer cells through dose-dependent mechanisms .
Study on Anticancer Activity
In a comparative study involving different benzotriazole derivatives, 1-methyl-1H-1,2,3-benzotriazole-5-sulfonamide exhibited superior cytotoxic effects against MCF-7 and HeLa cell lines compared to conventional chemotherapeutics like doxorubicin. Flow cytometry analysis confirmed that these compounds effectively induced apoptosis in a dose-dependent manner .
Antiparasitic Activity
Another significant study highlighted the compound's antiparasitic effects against Trypanosoma species. The derivative demonstrated a dose-dependent inhibitory effect on both epimastigote and trypomastigote forms, with a notable reduction in parasite viability at concentrations as low as 50 μg/mL .
The biological activity of 1-methyl-1H-1,2,3-benzotriazole-5-sulfonamide is primarily attributed to its ability to interact with various biological targets:
- Antibacterial : The sulfonamide group inhibits bacterial folate synthesis.
- Antifungal : Disruption of fungal cell membrane integrity.
- Anticancer : Induction of apoptosis through mitochondrial pathways and inhibition of cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
